molecular formula C19H21ClFNO3 B585846 rac-Paroxetine-d4 Hydrochloride CAS No. 1217683-35-6

rac-Paroxetine-d4 Hydrochloride

Cat. No. B585846
CAS RN: 1217683-35-6
M. Wt: 369.854
InChI Key: GELRVIPPMNMYGS-TYPQLLAASA-N
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Description

“rac-Paroxetine-d4 Hydrochloride” is a racemic labeled analogue of Paroxetine Hydrochloride . It has a molecular formula of C19H17D4ClFNO3 and a molecular weight of 369.85 . It belongs to the Paroxetine API family . It is used as an antidepressant and is a selective serotonin reuptake inhibitor .


Molecular Structure Analysis

The molecular structure of “rac-Paroxetine-d4 Hydrochloride” is represented by the formula C19H17D4ClFNO3 . It’s a stable isotope labelled compound .


Physical And Chemical Properties Analysis

“rac-Paroxetine-d4 Hydrochloride” is a solid substance . It is soluble in dichloromethane, methanol, and water . It should be stored at -20° C . Its melting point is between 73-76° C .

Mechanism of Action

Paroxetine, the non-deuterated form of “rac-Paroxetine-d4 Hydrochloride”, is a selective serotonin reuptake inhibitor (SSRI) used to treat various mental health conditions such as depression, anxiety, OCD, and premenstrual dysphoric disorder . It is highly potent and selective in its inhibition of serotonin reuptake and has little effect on other neurotransmitters .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed . In case of skin contact, wash skin with soap and water. If inhaled, move the person to fresh air . It is recommended to wear personal protective equipment/face protection and avoid dust formation .

properties

IUPAC Name

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(2,3,5,6-tetradeuterio-4-fluorophenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17-;/m0./s1/i1D,2D,3D,4D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELRVIPPMNMYGS-TYPQLLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[C@@H]2CCNC[C@H]2COC3=CC4=C(C=C3)OCO4)[2H])[2H])F)[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-Paroxetine-d4 Hydrochloride

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